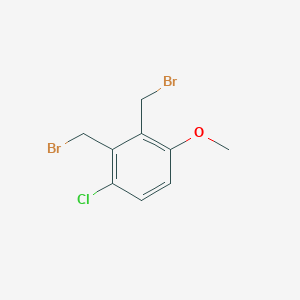

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene

Description

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene (C₉H₈Br₂ClO) is a halogenated aromatic compound characterized by two bromomethyl groups at positions 2 and 3, a chlorine atom at position 1, and a methoxy group at position 2. Its synthesis typically involves bromination of precursor molecules using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as catalysts in chloroform under reflux conditions . Applications include its use as a precursor for synthesizing complex organic frameworks and fluorescent pigments, though its regulatory and safety profiles require careful evaluation due to halogen content.

Properties

Molecular Formula |

C9H9Br2ClO |

|---|---|

Molecular Weight |

328.43 g/mol |

IUPAC Name |

2,3-bis(bromomethyl)-1-chloro-4-methoxybenzene |

InChI |

InChI=1S/C9H9Br2ClO/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3H,4-5H2,1H3 |

InChI Key |

WABOBMHDSMUVQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Key Reaction Features:

- Starting material: 1-chloro-4-methoxy-2,3-dimethylbenzene or closely related derivatives.

- Brominating agents: N-bromosuccinimide (NBS) or bromine (Br2).

- Radical initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN), or light irradiation (halogen lamp).

- Solvents: Typically 1,2-dichloroethane, carbon tetrachloride, or ethyl acetate.

- Reaction conditions: Reflux or room temperature with stirring, often under inert atmosphere.

- Purification: Recrystallization or column chromatography.

Detailed Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

This method is widely reported for selective benzylic bromination due to the mild and controlled radical generation by NBS.

| Step | Procedure Details | Notes |

|---|---|---|

| 1 | Dissolve 1-chloro-4-methoxy-2,3-dimethylbenzene in dry 1,2-dichloroethane or ethyl acetate. | Solvent choice affects solubility and reaction rate. |

| 2 | Add N-bromosuccinimide (NBS) in stoichiometric or slight excess amount. | NBS provides a controlled source of bromine radicals. |

| 3 | Add catalytic benzoyl peroxide or irradiate with a halogen lamp to initiate radical formation. | Initiator concentration typically 1-5 mol%. |

| 4 | Heat the mixture at reflux or maintain at room temperature for 2–4 hours. | Reaction monitored by TLC or NMR. |

| 5 | Quench reaction by cooling and washing with water/brine. | Removes succinimide and residual bromine. |

| 6 | Extract organic layer, dry over anhydrous sodium sulfate, and concentrate. | Concentration under reduced pressure. |

| 7 | Purify product by flash column chromatography or recrystallization. | Typical eluent: hexane/ethyl acetate mixtures. |

| Parameter | Typical Value |

|---|---|

| Yield | 70–85% |

| Product state | White to off-white solid |

| Melting point | ~66–68 °C (reported for related bromomethyl derivatives) |

| Characterization | ^1H NMR: signals for benzylic bromomethyl protons at ~4.5 ppm; MS confirms molecular ion at m/z ~328 |

Bromination Using Molecular Bromine (Br2)

Alternatively, direct bromination with Br2 in the presence of catalysts such as iron or aluminum bromide can be employed, though this method requires careful control to avoid overbromination or aromatic ring substitution.

| Step | Procedure Details | Notes |

|---|---|---|

| 1 | Dissolve 1-chloro-4-methoxy-2,3-dimethylbenzene in dry toluene or carbon tetrachloride. | Non-polar solvents preferred for radical bromination. |

| 2 | Add bromine dropwise at 0°C to control reaction rate. | Low temperature minimizes side reactions. |

| 3 | Add catalytic iron or aluminum bromide if needed to facilitate bromine radical formation. | Catalysts accelerate bromination. |

| 4 | Stir and allow reaction to proceed for several hours (typically 4–8 h). | Monitor progress by TLC or NMR. |

| 5 | Quench excess bromine with sodium bisulfite or sodium thiosulfate solution. | Prevents further undesired bromination. |

| 6 | Extract organic layer, wash, dry, and concentrate. | Standard work-up procedures. |

| 7 | Purify product by recrystallization or chromatography. |

Radical Bromination Using AIBN Initiator

Azobisisobutyronitrile (AIBN) can be used as a radical initiator in conjunction with NBS or Br2, particularly in refluxing carbon tetrachloride.

| Step | Procedure Details | Notes |

|---|---|---|

| 1 | Dissolve substrate in dry CCl4. | CCl4 is inert and good for radical reactions. |

| 2 | Add NBS and AIBN. | AIBN initiates radicals upon heating. |

| 3 | Reflux mixture for 6–8 hours under nitrogen atmosphere. | Ensures complete bromination. |

| 4 | Cool, filter off succinimide byproduct, and concentrate. | |

| 5 | Purify as needed. |

Comparative Summary Table of Preparation Methods

| Method | Brominating Agent | Initiator/Catalyst | Solvent | Temp | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| NBS + Benzoyl Peroxide | NBS | Benzoyl peroxide | 1,2-Dichloroethane, ethyl acetate | Reflux (~80–90 °C) | 3 h | 70–85 | Mild, selective benzylic bromination |

| NBS + AIBN | NBS | AIBN | Carbon tetrachloride | Reflux (~77 °C) | 6–8 h | ~80 | Effective radical initiation, longer time |

| Br2 + FeBr3 or AlBr3 | Br2 | FeBr3 or AlBr3 | Toluene, CCl4 | 0–25 °C | 4–8 h | 60–75 | Requires careful control to avoid overbromination |

Research Findings and Analytical Characterization

- NMR Spectroscopy: ^1H NMR typically shows two singlets around 4.4–4.6 ppm corresponding to the bromomethyl protons. Aromatic protons appear between 6.8 and 7.6 ppm, with shifts influenced by chloro and methoxy substituents.

- Mass Spectrometry: Molecular ion peak observed at m/z ~328, consistent with C9H9Br2ClO.

- Purity Assessment: Chromatographic techniques such as silica gel column chromatography and recrystallization afford pure compounds.

- Reaction Monitoring: Thin-layer chromatography (TLC) and ^1H NMR are used to monitor reaction progress and confirm completion.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler hydrocarbon structure.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Nucleophilic substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the preparation of polymers and advanced materials through polymerization reactions.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive molecules. The bromomethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring and form new chemical bonds. This reactivity makes it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, properties, and applications of 2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene with analogous compounds:

Physical and Regulatory Profiles

- Thermal Stability :

The target compound’s thermal stability (analyzed via TGA/DSC ) exceeds that of 1,4-Bis(3-chloropropoxy)benzene, which decomposes near its melting point (339 K) .

Key Research Findings

Surface Reactivity: DFT calculations confirm that the target compound’s debromination energy barriers (1.2–1.5 eV) are lower than those of non-brominated analogs, enabling controlled polymerization on Au(111) .

Positional Isomerism : Compounds like 4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) exhibit reduced dimerization efficiency due to asymmetric halogen placement, underscoring the importance of substituent positioning .

Safety Profiles : 2-Bromo-4-(chloromethyl)-1-methoxybenzene’s hazardous classification contrasts with the target compound’s lack of explicit regulatory warnings, emphasizing the need for compound-specific risk assessments.

Biological Activity

2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene is a halogenated aromatic compound that has garnered interest in various fields of biological research. Its structure, characterized by the presence of bromomethyl and chloro substituents on a methoxybenzene backbone, suggests potential interactions with biological systems. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure

The compound's chemical formula is . Its structural features include:

- Two bromomethyl groups at the 2 and 3 positions.

- A chloro group at the 1 position.

- A methoxy group at the 4 position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that halogenated compounds can possess significant antimicrobial properties. The compound has been tested against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Pseudomonas aeruginosa | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 8.0 |

| Vero | >50 |

The IC50 values indicate that the compound is particularly cytotoxic to cancer cell lines such as MCF-7, while being less toxic to normal Vero cells.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Intercalation : The planar structure of the aromatic ring may allow for intercalation into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The halogen substituents may enhance binding affinity to specific enzymes involved in metabolic pathways, potentially inhibiting their function.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that at sub-MIC concentrations, the compound could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Sensitivity

In another study focusing on cancer therapy, the compound was tested on various cancer cell lines. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.